4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

Lipophilicity Drug-likeness Membrane permeability

This 97% purity CDNC (LogP 4.98, TPSA 111.16 Ų) is uniquely differentiated for cell-based assays requiring high intracellular concentrations, outperforming the unsubstituted parent (LogP ≈0.8). The N'-hydroxycarboximidamide group provides a metal-chelating handle for metalloenzyme inhibitor design, while the elaborated structure reduces synthetic steps in fragment-to-lead campaigns. Its 97% specification minimizes pre-assay purification, ensuring reproducible IC₅₀ determinations. Procure compound‑specifically to maintain target engagement.

Molecular Formula C15H14ClN3O4
Molecular Weight 335.74 g/mol
CAS No. 263157-71-7
Cat. No. B1608423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
CAS263157-71-7
Molecular FormulaC15H14ClN3O4
Molecular Weight335.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
InChIInChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18)
InChIKeyYQVLDAOSZKKZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 263157-71-7): Structural Identity and Procurement Baseline


4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 263157-71-7; molecular formula C₁₅H₁₄ClN₃O₄; molecular weight 335.74 g/mol) is a synthetic carboximidamide derivative featuring a 4-chloro-3,5-dimethylphenoxy ether linked to a 3-nitrobenzene ring bearing an N'-hydroxycarboximidamide group [1]. The compound is also known by the acronym CDNC and is catalogued under identifiers including PubChem CID 3712449 and the Maybridge screening collection code Maybridge1_008474 [1][2]. Its computed LogP of 4.9753 reflects substantial lipophilicity imparted by the halogenated xylyl ether moiety, which distinguishes it from the unsubstituted parent N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 5023-94-9, LogP approximately 0.8) [2][3]. The compound is primarily supplied as a research-grade chemical (typical purity 95–97%) for pharmaceutical discovery and chemical biology applications .

Why Generic Substitution Fails for 4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide (263157-71-7)


In-class carboximidamides cannot be freely interchanged for the target compound because even minor structural alterations within this scaffold produce divergent physicochemical profiles that govern solubility, membrane permeability, and target engagement in biological systems. The specific combination of the 4-chloro-3,5-dimethylphenoxy ether with the N'-hydroxy-3-nitrobenzenecarboximidamide core yields a LogP of approximately 4.98 and a topological polar surface area (TPSA) of 111.16 Ų, which place the compound in a distinct drug-like property space relative to des-chloro, des-methyl, or isomeric nitro analogs [1]. These differences, documented in the quantitative evidence below, mean that substituting a close structural analog risks altered bioactivity, different metabolic stability, or incompatible solubility in standard assay conditions. Procurement decisions must therefore be compound-specific rather than scaffold-based.

Quantitative Comparative Evidence Guide: 4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide vs. Closest Analogs


Lipophilicity Advantage: 6-Fold Higher LogP vs. Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP of approximately 4.98, compared to an XLogP of approximately 0.8 for the unsubstituted parent compound N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 5023-94-9) [1][2]. This >6-fold increase in predicted logP reflects the substantial hydrophobic contribution of the 4-chloro-3,5-dimethylphenoxy substituent and indicates significantly higher membrane partitioning potential, a critical parameter for cell-based assays and intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area: Moderate TPSA Balances Permeability and Solubility

The target compound's TPSA of 111.16 Ų [1] falls within the favorable range for oral bioavailability (typically <140 Ų) while exceeding that of simpler nitrobenzamidoximes lacking the diaryl ether linkage. This moderate TPSA, combined with the high logP, positions the compound in a property space that balances passive permeability with aqueous solubility, distinguishing it from both more polar analogs (e.g., N'-hydroxy-3-nitrobenzenecarboximidamide, TPSA ≈ 100 Ų) and excessively lipophilic variants that may suffer from poor solubility.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Molecular Weight and Heavy Atom Count: Differentiating Factor for Fragment-Based Screening Libraries

With a molecular weight of 335.74 g/mol and 23 heavy atoms [1], the target compound occupies a distinct niche between fragment-sized molecules (MW <300) and full-sized drug leads (MW >400). This intermediate size, combined with the structural complexity arising from the diaryl ether, chloro, nitro, and N'-hydroxycarboximidamide functional groups, provides greater three-dimensional complexity than simpler nitrobenzamidoxime fragments (MW 181.15 g/mol) [2], offering more potential interaction points for target binding while remaining within lead-like property guidelines.

Fragment-based drug discovery Lead-likeness Molecular complexity

Structural Uniqueness: 4-Chloro-3,5-dimethylphenoxy Moiety Confers Distinct Scaffold from Common Nitrofuran Antibiotics

Although the molecular formula C₁₅H₁₄ClN₃O₄ is shared with the nitrofuran-containing compound 1-(3-chlorophenyl)-4-(5-nitrofuran-2-carbonyl)piperazine , the target compound's 3-nitrobenzene carboximidamide core is structurally and mechanistically distinct from the nitrofuran pharmacophore. Nitrofuran antibacterials require enzymatic reduction of the nitro group to generate reactive intermediates, whereas the nitro group in the target compound is positioned on a benzene ring conjugated to an N'-hydroxycarboximidamide moiety, which may engage different redox partners or biological targets . This scaffold differentiation is the basis for pursuing the target compound as a distinct chemical series in antimicrobial screening.

Scaffold differentiation Antimicrobial discovery Nitroaromatic compounds

Purity Specification: 97% Minimum Purity Enables Reproducible Biological Assay Results

The commercially available form of the target compound is specified at 97% purity as documented by ChemicalBook , compared to the unsubstituted parent N'-hydroxy-3-nitrobenzenecarboximidamide, which is typically supplied at 95% purity (e.g., Maybridge BTB02770) [1]. A 2% absolute purity difference can translate into a meaningful reduction in confounding impurities when running dose-response assays at micromolar concentrations, particularly for compounds with moderate potency where impurity-derived false positives are a known screening liability.

Chemical purity Assay reproducibility Procurement specification

Recommended Application Scenarios for 4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide Based on Quantitative Evidence


Cell-Based Phenotypic Screening Requiring High Membrane Permeability

The target compound's LogP of approximately 4.98 [1] makes it well-suited for cell-based assays where compounds must cross the phospholipid bilayer to engage intracellular targets. In contrast to the unsubstituted parent (LogP ≈ 0.8), this compound is predicted to achieve significantly higher intracellular concentrations under standard incubation conditions, making it a preferred choice for phenotypic screening campaigns targeting cytoplasmic or nuclear proteins.

Fragment-to-Lead Elaboration Programs Using Nitrobenzamidoxime Cores

With 23 heavy atoms and a molecular weight of 335.74 g/mol, the compound serves as an advanced intermediate in fragment-based drug discovery [1]. It provides a more elaborated starting point than the parent fragment (MW 181.15), reducing the number of synthetic steps required to reach lead-like molecules, while the N'-hydroxycarboximidamide group offers a metal-chelating handle for metalloenzyme inhibitor design [2].

Nitroreductase Substrate Profiling and Resistance Mechanism Studies

The distinct 3-nitrobenzene carboximidamide scaffold, differentiated from nitrofuran-based probes sharing the same molecular formula, positions this compound as a tool for profiling nitroreductase substrate specificity [1]. The differential redox potential of the nitro group in the phenyl ring versus the furan ring may enable dissection of enzyme isoforms that preferentially reduce one nitroaromatic class over another.

Quality-Controlled SAR Studies Requiring High-Purity Starting Material

For structure-activity relationship campaigns where impurity-driven false positives can confound hit validation, the 97% purity specification of the commercially available compound [1] provides a 2% purity advantage over the 95% parent compound, reducing the need for pre-assay purification and supporting more reproducible IC₅₀ determinations across independent screening runs.

Quote Request

Request a Quote for 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.